

An In-Depth Technical Guide to the Spectral Analysis of Tecloftalam

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Compound of Interest		
Compound Name:	Tecloftalam	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of **Tecloftalam**, a potent agrochemical fungicide. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. Visualizations of experimental workflows and the compound's synthesis are also presented to facilitate a deeper understanding of its chemical and physical properties.

Chemical Identity and Structure

Tecloftalam, with the IUPAC name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid, is a dicarboxylic acid monoamide.[1][2] It is primarily used to control bacterial leaf blight in rice.[3]

Property	Value
Chemical Formula	C14H5Cl6NO3[2][3][4]
Molecular Weight	447.91 g/mol [1][3][4]
CAS Number	76280-91-6[2][3]
Appearance	White crystalline powder[3]
Melting Point	198.5 °C[3]



Predicted Spectral Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the known chemical structure of **Tecloftalam**. These predictions serve as a reference for researchers conducting empirical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 13.0	Broad Singlet	1H	-COOH
~8.5 - 9.5	Singlet	1H	-NH-
~7.2 - 7.6	Multiplet	ЗН	Aromatic protons on the dichlorophenyl ring

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~165 - 170	C=O	Carboxylic acid carbonyl
~160 - 165	C=O	Amide carbonyl
~120 - 140	Aromatic C	Carbons of the tetrachlorobenzoyl and dichlorophenyl rings

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.



Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~3300 - 3100	Medium	N-H stretch (Amide)
~1720 - 1680	Strong	C=O stretch (Carboxylic acid)
~1680 - 1630	Strong	C=O stretch (Amide I)
~1600 - 1450	Medium-Strong	C=C stretch (Aromatic rings)
~1550 - 1500	Medium	N-H bend (Amide II)
~1300 - 1200	Strong	C-O stretch (Carboxylic acid)
~850 - 550	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Proposed Fragment
447	[M] ⁺ (Molecular Ion)
430	[M - OH]+
412	[M - CI]+
286	[C7HCl4O2]+ (Tetrachlorophthalic anhydride moiety)
161	[C ₆ H ₄ Cl ₂ N] ⁺ (Dichloroaniline moiety)

Experimental Protocols



The following are detailed methodologies for acquiring the spectral data of **Tecloftalam**.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Tecloftalam** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the appropriate nucleus (1H or 13C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a 30-45 degree pulse angle with proton decoupling.
 - Set the relaxation delay to 2-5 seconds.



- Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR Protocol

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- · Sample Application:
 - Place a small amount of the solid **Tecloftalam** powder onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.



- Data Processing:
 - The software will automatically perform the background subtraction.
 - Label the significant absorption peaks.

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry Protocol

- Sample Introduction:
 - Introduce a small amount of **Tecloftalam** into the ion source, typically via a direct insertion probe for solid samples.
 - Heat the probe to volatilize the sample into the gas phase.
- Ionization:
 - Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).
 - Separate the ions based on their mass-to-charge (m/z) ratio.
- Detection and Spectrum Generation:
 - Detect the separated ions.
 - Generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to **Tecloftalam**.





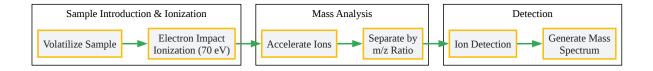
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Figure 1: General Experimental Workflow for NMR Spectroscopy.



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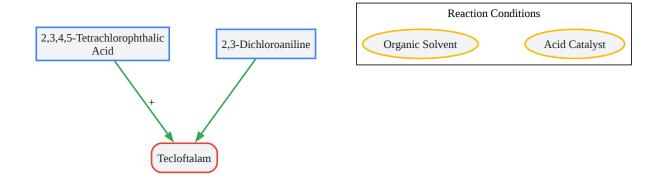
Figure 2: General Experimental Workflow for FT-IR Spectroscopy.

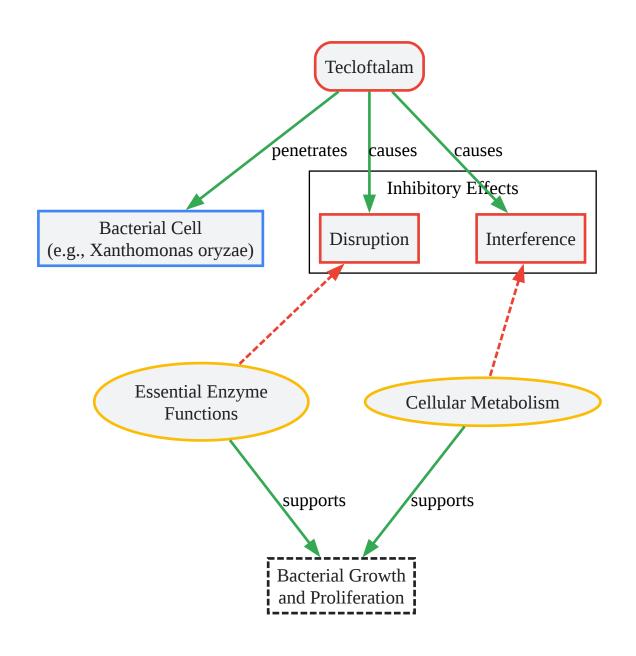


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Figure 3: General Experimental Workflow for Mass Spectrometry.









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References

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